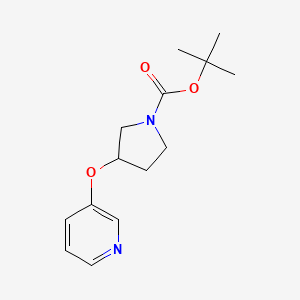

tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate

Description

tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a pyridin-3-yloxy substituent and a tert-butyl carbamate protective group. It is listed in chemical catalogs (e.g., CymitQuimica) as a research chemical, though it is currently discontinued . The compound’s molecular formula is $ \text{C}{14}\text{H}{21}\text{N}3\text{O}3 $, with a molecular weight of 279.33 g/mol . Its structure combines a pyrrolidine ring, a pyridine moiety, and a tert-butyl carbamate group, making it a versatile intermediate in medicinal chemistry and drug discovery.

Properties

IUPAC Name |

tert-butyl 3-pyridin-3-yloxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-8-6-12(10-16)18-11-5-4-7-15-9-11/h4-5,7,9,12H,6,8,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZFUHDXSZJTWKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10445140 | |

| Record name | tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224818-73-9 | |

| Record name | tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The Mitsunobu reaction is a widely used method for forming ether bonds between alcohols and phenols. For this compound, the reaction involves:

- 3-Hydroxypyrrolidine-1-carboxylate tert-butyl ester as the alcohol component.

- Pyridin-3-ol as the phenolic component.

- Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) as coupling reagents.

The reaction proceeds via an oxidative phosphorylation mechanism, where DEAD activates the hydroxyl groups, enabling nucleophilic substitution at the pyrrolidine’s 3-position. Typical conditions include anhydrous tetrahydrofuran (THF) at 0–25°C for 12–24 hours, yielding the target compound in 65–78% efficiency.

Optimization Insights

- Solvent Effects : THF outperforms dimethylformamide (DMF) due to better reagent solubility and reduced side reactions.

- Stoichiometry : A 1:1.2 molar ratio of pyrrolidine derivative to pyridin-3-ol minimizes excess reagent waste.

- Purification : Column chromatography with ethyl acetate/hexane (3:7) achieves >95% purity.

Nucleophilic Aromatic Substitution

Reaction Design

This method leverages the electrophilic character of halogenated pyridines. Key steps include:

- 3-Bromopyridine as the electrophilic partner.

- 3-Hydroxypyrrolidine-1-carboxylate tert-butyl ester as the nucleophile.

- Potassium tert-butoxide (t-BuOK) as the base in dimethyl sulfoxide (DMSO) at 80°C.

The mechanism involves deprotonation of the pyrrolidine hydroxyl group to form an alkoxide, which displaces bromide from 3-bromopyridine. Reaction times of 8–12 hours yield 60–70% product.

Challenges and Solutions

- Side Reactions : Competing elimination is mitigated by maintaining anhydrous conditions.

- Catalysis : Addition of catalytic copper(I) iodide (5 mol%) enhances reaction rate and selectivity.

Reductive Amination Followed by Etherification

Two-Step Protocol

This approach decouples pyrrolidine functionalization and ether bond formation:

- Reductive Amination :

- Etherification :

Yield and Scalability

- Total yield: 55–65% over two steps.

- Ideal for gram-scale synthesis due to robust intermediate stability.

Comparative Analysis of Methods

| Method | Key Reagents | Yield (%) | Reaction Time (h) | Scalability |

|---|---|---|---|---|

| Mitsunobu Reaction | DEAD, PPh₃ | 65–78 | 12–24 | Moderate |

| Nucleophilic Substitution | t-BuOK, 3-Bromopyridine | 60–70 | 8–12 | High |

| Reductive Amination | Pd/C, H₂ | 55–65 | 24–36 | High |

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Industrial and Environmental Considerations

Chemical Reactions Analysis

tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

While tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate's applications are not extensively detailed in the provided search results, some inferences can be made based on the information available on similar compounds and related research.

General Information

This compound has the molecular formula and a molecular weight of 264.32000 . The compound is also known as this compound .

Scientific Research Applications

Based on the search results, This compound may have uses in the following scientific fields:

- Medicinal Chemistry It can be used in medicinal chemistry due to its potential in drug synthesis because its unique structure allows for diverse chemical modifications.

- Material Science The compound’s properties make it suitable for use in the development of new materials with specific characteristics.

- Catalysis It can be used as a catalyst or a catalyst precursor in various chemical reactions.

Comparison with Similar Compounds

To better understand the potential applications of This compound, it is helpful to look at similar compounds:

- Tert-butyl 3-(pyrrolidin-3-yloxy)azetidine-1-carboxylate This compound features a pyrrolidine ring.

- Tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate: This features a hydroxymethyl group, providing different reactivity and uses.

Literature References

This compound is referenced in the following publications :

- Nielsen, Simon Feldbk; Nielsen, Elsebet stergaard; Olsen, Gunnar M.; Liljefors, Tommy; Peters, Dan Journal of Medicinal Chemistry, 2000, vol. 43, # 11 p. 2217 - 2226

- FAB PHARMA SAS; GERUSZ, Vincent; ESCAICH, Sonia; OXOBY, Mayalen; DENIS, Alexis Patent: WO2011/61214 A1, 2011 ; WO 2011/061214 A1

Mechanism of Action

The mechanism of action of tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications on the Heterocyclic Ring

Isoquinoline Derivatives

- Compound 35: tert-Butyl 3-((4-(4-chloro-3-hydroxyphenyl)isoquinolin-6-yl)oxy)pyrrolidine-1-carboxylate () replaces the pyridine ring with a substituted isoquinoline. It was synthesized in 50% yield via cross-coupling, indicating moderate synthetic accessibility .

Triazole-Containing Analogs

- 3a/3b : tert-Butyl derivatives with 1,2,3-triazole rings (e.g., 3a: $ \text{C}{23}\text{H}{22}\text{Cl}3\text{FN}4\text{O}_3 $) exhibit fluorophenyl and dichlorobenzyl groups. These were synthesized via copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), highlighting divergent reactivity compared to the target compound .

Substituent Variations on the Pyrrolidine Ring

Carbamoyl and Amino Modifications

- 6b/6c : tert-Butyl (R/S)-3-(((4-iodophenyl)carbamoyl)oxy)pyrrolidine-1-carboxylate () introduces a carbamoyloxy group linked to an iodophenyl moiety. The iodine atom may facilitate radiolabeling, but synthesis yields were lower (40–47%) .

- (R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate: Features an amino group instead of the pyridinyloxy substituent. The (R)-stereochemistry is critical for enantioselective interactions, though solubility may be reduced due to the basic amine .

Cyano and Hydroxy Groups

- Molecular weight: 212.25 g/mol .

Stereochemical Variations

Fluorinated Derivatives

Biological Activity

tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate, with the CAS number 224818-73-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its structure, biological properties, and relevant case studies to highlight its significance in pharmaceutical applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 264.32 g/mol. The compound features a pyridine ring substituted with a pyrrolidine moiety, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H20N2O3 |

| Molecular Weight | 264.32 g/mol |

| CAS Number | 224818-73-9 |

| LogP | 2.4077 |

| PSA | 51.66 Ų |

Anticancer Properties

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anticancer activity. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. In particular, a study highlighted that certain piperidine derivatives demonstrated improved cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Cholinesterase Inhibition

The compound's structure suggests potential for cholinesterase inhibition, which is vital for treating neurodegenerative diseases such as Alzheimer's. Research on related piperidine derivatives has shown that modifications can enhance selectivity and inhibition potency against cholinesterase enzymes . The presence of nitrogen atoms in the structure is crucial for the selectivity and inhibition properties observed.

Multi-target Approaches

The compound has been explored in multi-targeted approaches for treating Alzheimer's disease. Novel derivatives have been reported to possess dual cholinesterase inhibition and antioxidant effects, which are beneficial in managing the disease's symptoms . This multi-target strategy is gaining traction in drug discovery for complex diseases.

Case Study 1: Anticancer Activity

In a comparative study, a derivative of this compound was tested against several human cancer cell lines. The compound exhibited IC50 values ranging from 7.9 to 92 µM across different cell types, indicating its potential as an anticancer agent .

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of pyrrolidine derivatives, including this compound. The results suggested that these compounds could mitigate oxidative stress and improve cognitive functions in animal models of Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate, and what reagents are typically employed?

- The compound is synthesized via nucleophilic substitution or coupling reactions. A representative method involves reacting a pyrrolidine derivative (e.g., tert-butyl pyrrolidine carboxylate) with a pyridinyl ether under basic conditions. For example, tert-butyl 3-hydroxypyrrolidine-1-carboxylate may react with 3-bromopyridine using catalysts like DMAP (4-dimethylaminopyridine) and triethylamine in dichloromethane at 0–20°C . Reaction optimization often includes inert atmospheres and controlled temperatures to minimize side products.

Q. How can the purity and structural integrity of this compound be validated in a laboratory setting?

- Characterization typically involves:

- HPLC/MS : To confirm molecular weight (expected [M+H]⁺ ~292.37 based on C₁₆H₂₄N₂O₃) and purity (>95%).

- NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., pyridin-3-yloxy group at pyrrolidine C3) .

- Elemental Analysis : To validate empirical formula (C₁₆H₂₄N₂O₃).

- Discrepancies in melting points or spectral data between batches may indicate isomerization or residual solvents.

Q. What safety protocols are essential when handling this compound?

- Personal protective equipment (PPE) is mandatory: nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of fine particles. Emergency eyewash stations and showers must be accessible. Storage at +4°C in airtight containers is recommended to prevent degradation .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., O- vs. N-alkylation) be controlled during synthesis?

- Steric and electronic factors influence selectivity. For example:

- Using bulky bases (e.g., DBU) to favor O-alkylation over N-alkylation.

- Adjusting solvent polarity: Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity of the pyrrolidine oxygen .

- Monitoring reaction progress via TLC or in-situ IR spectroscopy helps identify intermediates and optimize yields.

Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?

- For example, tert-butyl 3-[(pyridin-3-ylmethyl)amino]piperidine-1-carboxylate (a structural analog) shows variable enzymatic inhibition in assays. To address discrepancies:

- Standardize assay conditions (pH, temperature, substrate concentration).

- Use orthogonal techniques (e.g., surface plasmon resonance vs. fluorescence polarization) to confirm binding affinities .

- Compare stereochemical configurations: (R)- vs. (S)-enantiomers may exhibit divergent activities .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Molecular docking : Models the compound’s binding to enzymes (e.g., kinases) using software like AutoDock Vina. Focus on hydrogen bonding with pyridine nitrogen and steric compatibility of the tert-butyl group.

- MD simulations : Assess stability of ligand-protein complexes over time. Key parameters include RMSD (root-mean-square deviation) and binding free energy calculations .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Industrial-scale reactions risk racemization due to prolonged heating. Mitigation strategies:

- Use chiral catalysts (e.g., BINAP-metal complexes) to retain stereochemistry.

- Implement continuous flow reactors for precise temperature control and reduced reaction times .

Methodological Resources

| Topic | Key References | Techniques/Reagents |

|---|---|---|

| Synthesis Optimization | DMAP, triethylamine, chiral HPLC | |

| Biological Assays | SPR, ITC, enzymatic inhibition assays | |

| Computational Modeling | AutoDock, GROMACS |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.